3-Methyl-2,6-bis(prop-2-enyl)phenol
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Overview
Description
2,6-Diallyl-3-methylphenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its two allyl groups attached to the benzene ring, which can influence its chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diallyl-3-methylphenol can be synthesized through various methods. One common approach involves the alkylation of 3-methylphenol (m-cresol) with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or ethanol.
Industrial Production Methods: Industrial production of 2,6-diallyl-3-methylphenol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,6-Diallyl-3-methylphenol can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various hydrogenated products.
Substitution: The allyl groups can participate in substitution reactions, such as nucleophilic substitution, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Hydrogenated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,6-Diallyl-3-methylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers and resins due to its reactive allyl groups.
Mechanism of Action
The mechanism by which 2,6-diallyl-3-methylphenol exerts its effects can vary depending on the application. In biological systems, its antioxidant activity is attributed to the ability of the phenolic hydroxyl group to donate hydrogen atoms, neutralizing free radicals. The allyl groups can also participate in various biochemical pathways, enhancing the compound’s reactivity.
Comparison with Similar Compounds
2,6-Diallylphenol: Lacks the methyl group at the 3-position, which can influence its reactivity and applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics, differing in the presence of bulky tert-butyl groups.
Properties
CAS No. |
6630-76-8 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-methyl-2,6-bis(prop-2-enyl)phenol |
InChI |
InChI=1S/C13H16O/c1-4-6-11-9-8-10(3)12(7-5-2)13(11)14/h4-5,8-9,14H,1-2,6-7H2,3H3 |
InChI Key |
DBKIUYHEQSSLCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC=C)O)CC=C |
Origin of Product |
United States |
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